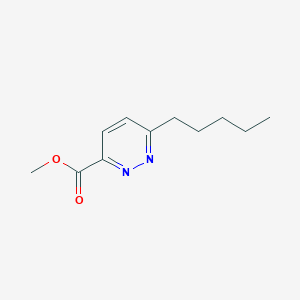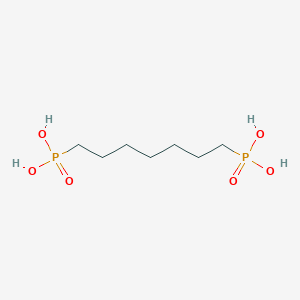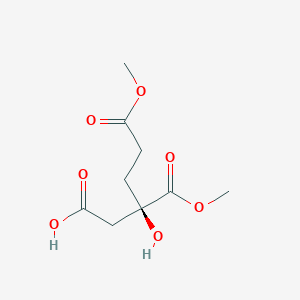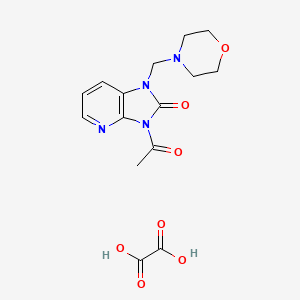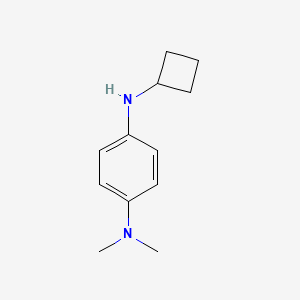
N1-Cyclobutyl-N4,N4-dimethylbenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Cyclobutyl-N4,N4-dimethylbenzene-1,4-diamine is an organic compound with the molecular formula C12H18N2. This compound is characterized by the presence of a cyclobutyl group attached to the nitrogen atom and two methyl groups attached to the benzene ring. It is a derivative of benzene-1,4-diamine, which is commonly used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclobutyl-N4,N4-dimethylbenzene-1,4-diamine typically involves the reaction of cyclobutylamine with N,N-dimethylbenzene-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N1-Cyclobutyl-N4,N4-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, where the cyclobutyl or methyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated derivatives and other substituted products.
Wissenschaftliche Forschungsanwendungen
N1-Cyclobutyl-N4,N4-dimethylbenzene-1,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N1-Cyclobutyl-N4,N4-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylbenzene-1,4-diamine: A closely related compound with similar chemical properties but lacking the cyclobutyl group.
N,N,N’,N’-Tetramethylbenzene-1,4-diamine: Another derivative with additional methyl groups, leading to different reactivity and applications.
Uniqueness
N1-Cyclobutyl-N4,N4-dimethylbenzene-1,4-diamine is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H18N2 |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
1-N-cyclobutyl-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C12H18N2/c1-14(2)12-8-6-11(7-9-12)13-10-4-3-5-10/h6-10,13H,3-5H2,1-2H3 |
InChI-Schlüssel |
LROKYBYFHKVCGF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)NC2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



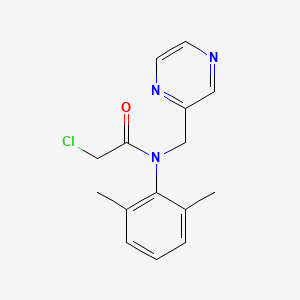
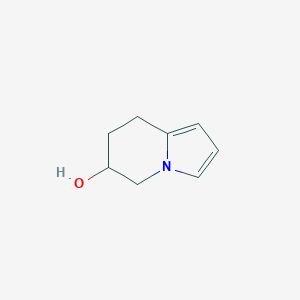
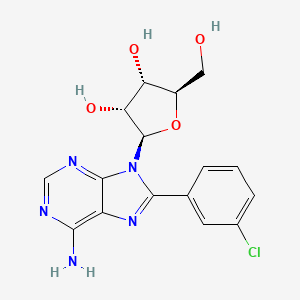
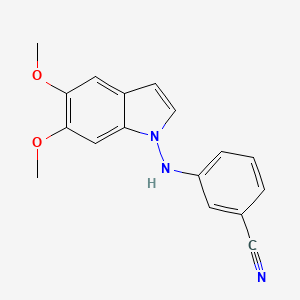

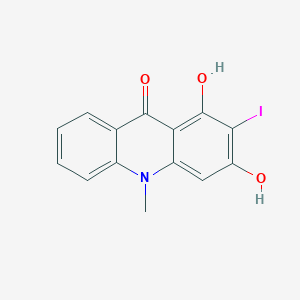
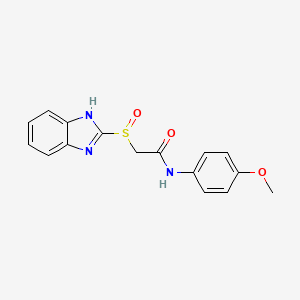
![N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine](/img/structure/B12933020.png)
